molecular formula C11H12N2O3 B117709 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 842958-29-6

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No. B117709
M. Wt: 220.22 g/mol
InChI Key: DJSGKVZNGKWZRT-UHFFFAOYSA-N
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Description

“5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid” is a unique chemical compound with the empirical formula C11H12N2O3 . Its molecular weight is 220.22 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is OC(=O)C1CN(Cc2cccnc2)C(=O)C1 . The InChI code is 1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 220.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

A study focused on the spectroscopic properties of a structurally related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using FT-IR, NMR, UV techniques, and quantum chemical methods. This research provided insights into various properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Synthesis of Pyrrolopyridine Derivatives

5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared using a three-component condensation process. This synthesis involves 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, showcasing a method for creating complex pyrrolopyridine structures (Lichitsky et al., 2010).

Potential Antibacterial Applications

Research on 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which are structurally similar, indicated potential antibacterial properties. These compounds, incorporating pyrrolidine rings and methylamino residues, were tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi et al., 2018).

Formation of Bicyclic Systems in Chemical Synthesis

A one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This study highlights the versatility of these compounds in synthesizing complex molecular structures (Kharchenko et al., 2008).

Antiallergic Activity in Pharmaceutical Research

Compounds structurally related to 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, specifically 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, showed antiallergic activity in pharmaceutical research. These compounds were tested in vitro and found to have substantial activity, indicating potential for therapeutic use (Nohara et al., 1985).

Fluorescence Applications in Nanotechnology

Research on carbon dots with high fluorescence quantum yield identified organic fluorophores, including compounds structurally related to 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, as key components. This study provides insights into the potential use of such compounds in the development of advanced nanomaterials with specific fluorescence properties (Shi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for the compound can provide more detailed safety and hazard information .

properties

IUPAC Name

5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGKVZNGKWZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349555
Record name 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

CAS RN

842958-29-6
Record name 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EW Smith, AM Nevins, Z Qiao, Y Liu… - Journal of medicinal …, 2016 - ACS Publications
CXCL12 is a human chemokine that recognizes the CXCR4 receptor and is involved in immune responses and metastatic cancer. Interactions between CXCL12 and CXCR4 are an …
Number of citations: 30 pubs.acs.org

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